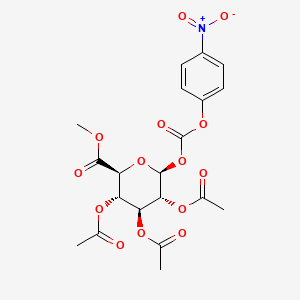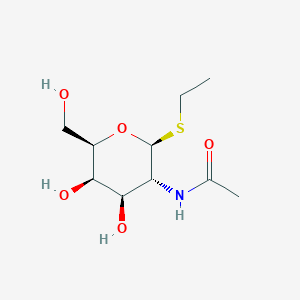
5-Cloro-2-metil-3-isotiazolona-d3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Chloro-2-methyl-3-isothiazolone-d3 (CMI-d3) is an important chemical compound that has been widely used in scientific research and laboratory experiments. It is an isothiazolone derivative, which is a type of heterocyclic organic compound that contains a five-membered ring with one nitrogen atom and four carbon atoms. CMI-d3 has a wide range of applications, from drug development to environmental studies.
Aplicaciones Científicas De Investigación
Investigación de enfermedades infecciosas
“5-Cloro-2-metil-3-isotiazolona-d3” se utiliza en la investigación de enfermedades infecciosas {svg_1}. Es un material de referencia certificado para el análisis de datos altamente preciso y confiable {svg_2}.
Aplicaciones antimicrobianas
Este compuesto pertenece a la clase de derivados de isotiazolona, que son conocidos por sus propiedades antimicrobianas {svg_3}. Se puede utilizar en el desarrollo de nuevos agentes antimicrobianos.
Agente apoptótico
“this compound” es un agente apoptótico altamente soluble en agua {svg_4}. Puede inducir la muerte celular programada, lo cual es crucial en la investigación y terapia del cáncer.
Conservante
Este compuesto se utiliza como conservante {svg_5}. Puede prevenir el crecimiento de bacterias, levaduras y mohos en varios productos, mejorando su vida útil.
Recubrimientos antimicrobianos
“this compound” se utiliza en recubrimientos antimicrobianos {svg_6}. Estos recubrimientos pueden inhibir el crecimiento de microorganismos en las superficies, lo que los hace útiles en los sectores de la salud y la alimentación.
Fluidos de fracturación hidráulica
Este compuesto se utiliza en fluidos de fracturación hidráulica {svg_7}. Puede prevenir el crecimiento microbiano en el fluido, lo que de otro modo podría reducir la eficiencia del proceso de fracturación.
Pesticidas
“this compound” se utiliza en la formulación de pesticidas {svg_8}. Puede controlar el crecimiento de organismos dañinos en la agricultura.
Cosméticos
Este compuesto se utiliza en cosméticos {svg_9}. Actúa como conservante, evitando el crecimiento de microorganismos en los productos cosméticos, lo que garantiza su seguridad y longevidad.
Mecanismo De Acción
Target of Action
5-Chloro-2-methyl-3-isothiazolone-d3 (CMI-d3) is a significant chemical compound extensively employed in scientific research and laboratory experiments . It belongs to the isothiazolone derivative class, characterized by a five-membered ring comprising one nitrogen atom and four carbon atoms . The primary targets of CMI-d3 are the metabolic pathways involving dehydrogenase enzymes .
Mode of Action
Isothiazolones, including CMI-d3, utilize a two-step mechanism involving rapid inhibition of growth and metabolism, followed by irreversible cell damage resulting in loss of viability . This is achieved through the disruption of the metabolic pathways involving dehydrogenase enzymes .
Biochemical Pathways
The affected biochemical pathways primarily involve dehydrogenase enzymes. These enzymes play a crucial role in the oxidation process, where they remove hydrogen atoms from a particular molecule . The disruption of these pathways by CMI-d3 leads to rapid inhibition of growth and metabolism, followed by irreversible cell damage .
Result of Action
The result of CMI-d3’s action is the rapid inhibition of growth and metabolism of the targeted cells, followed by irreversible cell damage leading to loss of viability . This makes CMI-d3 an effective antimicrobial agent, inhibiting the growth of a wide range of microorganisms.
Action Environment
The action, efficacy, and stability of CMI-d3 can be influenced by various environmental factors. For instance, the presence of an oxide film on the surface of the aluminum alloy could explain the reduction in its corrosion rate, leading to larger values of Rct . .
Safety and Hazards
In pure form or in high concentrations, methylchloroisothiazolinone, a related compound, is a skin and membrane irritant and causes chemical burns . It’s reasonable to assume that 5-Chloro-2-methyl-3-isothiazolone-D3 may have similar hazards. It’s also noted to be very toxic to aquatic life with long-lasting effects .
Direcciones Futuras
Propiedades
IUPAC Name |
5-chloro-2-(trideuteriomethyl)-1,2-thiazol-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4ClNOS/c1-6-4(7)2-3(5)8-6/h2H,1H3/i1D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHNRXBZYEKSXIM-FIBGUPNXSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=C(S1)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N1C(=O)C=C(S1)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4ClNOS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.62 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(4S)-6-Chloro-4-[2-(2-chlorocyclopropyl)ethynyl]-4-(trifluoromethyl)-1H-3,1-benzoxazin-2-one](/img/structure/B1147096.png)
![3-Benzyl-1-[5-O-(hydroxy{[hydroxy(phosphonooxy)phosphoryl]oxy}phosphoryl)-beta-D-ribofuranosyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1147097.png)





![[(1R,5R)-6,6-dimethyl-4-oxo-2-bicyclo[3.1.1]hept-2-enyl]methyl 2,2-dimethylpropanoate](/img/structure/B1147108.png)
![4-[4-[(Dimethylamino)methyl]anilino]-4-oxobut-2-enoic acid](/img/structure/B1147109.png)

![6-[4-[[4-(1,1,2,2,2-Pentadeuterioethyl)piperazin-1-yl]methyl]phenyl]-N-[(1R)-1-phenylethyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B1147112.png)

![2',3'-Di-O-acetyl-5'-deoxy-5-fluoro-N-[(2-methylbutoxy)carbonyl]cytidine](/img/structure/B1147116.png)
